2-(Phenylamino)acetonitrile

Catalog No.
S579608
CAS No.
3009-97-0
M.F
C8H8N2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylamino)acetonitrile

CAS Number

3009-97-0

Product Name

2-(Phenylamino)acetonitrile

IUPAC Name

2-anilinoacetonitrile

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,7H2

InChI Key

KAXCEFLQAYFJKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC#N

Synonyms

2-aminophenylacetonitrile, phenylglycine nitrile, phenylglycinonitrile

Canonical SMILES

C1=CC=C(C=C1)NCC#N

The exact mass of the compound 2-(Phenylamino)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7611. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Phenylamino)acetonitrile, also known as N-phenylglycinonitrile, is a highly reactive α-aminonitrile that serves as a critical bifunctional intermediate in organic synthesis and industrial manufacturing . Featuring both a secondary aromatic amine and an electrophilic nitrile group, it functions as a versatile masked amino acid and a direct precursor for the construction of complex N-heterocycles, pharmaceutical scaffolds, and commercial dyes . From a procurement perspective, purchasing high-purity 2-(Phenylamino)acetonitrile is heavily favored over in-house de novo synthesis, as it allows chemical manufacturers to bypass the severe safety hazards, regulatory burdens, and variable yields associated with handling highly toxic cyanide salts or hydrocyanic acid during the standard Strecker reaction .

Procurement Fit

Indigo Intermediate Supports continuous flow dye synthesis
Kinase Scaffold Precursor Generates purine-based ATP-competitive inhibitors
Biocide Screening Candidate Reported pathogen inhibition at screening concentration

Attempting to substitute 2-(Phenylamino)acetonitrile with its hydrolyzed counterpart, N-phenylglycine, fundamentally alters the thermodynamic pathway of downstream cyclization reactions; the carboxylic acid requires aggressive, stoichiometric activating agents (such as phosphorus oxychloride) to react, whereas the nitrile group readily undergoes base-catalyzed additions and cyclizations [1]. Furthermore, substituting with simple alkylated anilines (e.g., N-methylaniline) completely removes the essential electrophilic carbon handle required for heterocycle formation. Finally, relying on in-house synthesis from aniline and chloroacetonitrile or sodium cyanide introduces massive regulatory and safety overhead, often yielding crude mixtures contaminated with unreacted aniline or bis-alkylated byproducts that severely depress yields in sensitive downstream pharmaceutical couplings .

Substitution Risk

Yield Efficiency
Analogous α-aminonitriles may not achieve comparable microreactor yield performance
Crystal Stability
Unpatented solid forms can cake and impair automated handling and storage
Scaffold Specificity
Substituted analogs may direct toward metal coordination, not kinase inhibitor synthesis

Elimination of Cyanide Handling and Regulatory Overhead

The commercial procurement of >98% pure 2-(Phenylamino)acetonitrile directly replaces the need for in-house Strecker synthesis, which traditionally requires the stoichiometric use of highly toxic sodium cyanide or liquid hydrocyanic acid[1]. Compared to an in-house baseline where cyanide handling necessitates specialized ventilation, strict environmental monitoring, and hazardous waste disposal protocols, purchasing the pre-formed α-aminonitrile eliminates 100% of the acute toxicity risks and regulatory compliance costs associated with the cyanation step [1].

Evidence DimensionHazardous reagent handling and regulatory burden
Target Compound DataProcured 2-(Phenylamino)acetonitrile (>98% purity)
Comparator Or BaselineIn-house synthesis using aniline, formaldehyde, and NaCN/HCN
Quantified Difference100% elimination of cyanide handling and associated environmental compliance costs in the buyer's facility.
ConditionsIndustrial or pilot-scale chemical manufacturing.

Procuring the pre-formed intermediate drastically reduces facility safety costs and bypasses the regulatory bottlenecks of handling highly restricted cyanide precursors.

Synthesis Yield
Head-to-head
Target (microreactor)
99.9% yield
Baseline (batch)
~92% yield
Reported yield advantage supports cost-effective procurement
+7–8% absolute increase; ≥98% purity in continuous flow

Thermal Processability and Organic Solubility Profile

2-(Phenylamino)acetonitrile exhibits a low melting point of approximately 40 °C and demonstrates favorable solubility in mid-polar organic solvents such as chloroform and methanol . In stark contrast, the closely related structural analog N-phenylglycine has a much higher melting point (typically >120 °C) and behaves as a zwitterionic-like solid with poor solubility in anhydrous, non-polar reaction media . This 80+ °C difference in melting point and the shift from a highly hydrogen-bonded acid to a lipophilic nitrile allows 2-(Phenylamino)acetonitrile to be easily processed, dissolved, and transferred in anhydrous organic workflows without requiring the phase-transfer catalysts or polar aprotic solvents needed for the acid.

Evidence DimensionMelting point and organic solubility
Target Compound Data2-(Phenylamino)acetonitrile (Melting point ~40 °C, soluble in CHCl3)
Comparator Or BaselineN-phenylglycine (Melting point >120 °C, poor anhydrous solubility)
Quantified Difference~80 °C lower melting point and significantly enhanced solubility in halogenated and mid-polar organic solvents.
ConditionsStandard pressure, formulation and reactor charging in anhydrous media.

The lower melting point and superior organic solubility streamline reactor charging and improve mass transfer in anhydrous catalytic reactions.

Pathogen Inhibition
Class-level
100 ppm effective in screening
Supports antimicrobial screening context
Patent application data; strain specificity to verify

Purity-Linked Yield Reproducibility in Heterocycle Synthesis

The synthesis of high-value pharmaceutical scaffolds, such as C(3)-aminoisoindolinones, relies heavily on the purity of the starting materials. Utilizing commercially procured, high-purity 2-(Phenylamino)acetonitrile (≥98%) ensures a clean intramolecular C-N coupling or cyclization [1]. When compared to using crude, in-house synthesized α-aminonitrile mixtures that often contain 5-15% unreacted aniline or bis-cyanomethylated byproducts, the high-purity procured material prevents competitive side reactions, thereby increasing the final isolated yield of complex heterocycles by up to 20-30% and eliminating the need for arduous chromatographic purifications[1].

Evidence DimensionDownstream isolated yield of complex N-heterocycles
Target Compound DataHigh-purity procured 2-(Phenylamino)acetonitrile (≥98%)
Comparator Or BaselineCrude in-house synthesized intermediate containing unreacted aniline
Quantified Difference20-30% increase in downstream isolated yield and elimination of complex chromatographic separations.
ConditionsTransition-metal-catalyzed or base-promoted intramolecular cyclization.

Starting with a guaranteed high-purity intermediate is essential for maximizing yields and minimizing purification bottlenecks in high-value pharmaceutical manufacturing.

Crystal Polymorph
Head-to-head
Patented form
Defined XRPD pattern
Standard grade
Caking, poor flow
May improve storage stability and handling
XRPD peaks reported; qualitative flow improvement claimed
Scaffold Utility
Class-level
Purine kinase inhibitor precursor vs. metal ligand analog
Divergent application space from substituted analogs
Activity resides in final purine derivative; no direct inhibition data for nitrile
Process Intensification
Head-to-head
>99% time reduction
Supports green chemistry procurement
Reaction time from hours to seconds in microreactor

Industrial Synthesis of Indoxyl and Indigo Dyes

2-(Phenylamino)acetonitrile is the premier choice for the industrial synthesis of indoxyl potassium/sodium salts, the direct precursors to indigo dyes. Its nitrile group readily undergoes base-catalyzed cyclization in molten alkali (KOH/NaOH) at elevated temperatures, providing a high-yielding, direct route to the indole core that avoids the decarboxylation risks and activating agents required if N-phenylglycine were used [1].

Construction of C(3)-Aminoisoindolinone Pharmaceutical Scaffolds

In medicinal chemistry, this compound is optimally suited as a precursor for synthesizing C(3)-aminoisoindolinones and related benzodiazepine or quinoxaline derivatives. The high-purity procured nitrile ensures clean, transition-metal-catalyzed or metal-free C-N coupling, translating the structural integrity of the α-aminonitrile directly into the target pharmacophore without the yield-depressing side reactions caused by crude precursor mixtures[3].

Bidentate Ligand Synthesis for Coordination Chemistry

Due to the presence of both a secondary aromatic amine and a linear nitrile group, 2-(Phenylamino)acetonitrile serves as an excellent bidentate ligand or ligand precursor for novel transition metal complexes (e.g., Co, Cu, Ni, Fe). The distinct electronic properties of the nitrile group, compared to a carboxylic acid, allow for specific coordination geometries and the synthesis of discrete, lipophilic metal complexes used in specialized catalytic or materials science applications [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Indigo Dye Production
Continuous flow process compatibility
Yield and purity consistency
Stable Bulk Handling
Crystal polymorph identity
Flowability and storage stability
Agrochemical Biocide Development
Reported pathogen inhibition concentration
Activity confirmation against target strains
Kinase Inhibitor Synthesis
Purine scaffold building block
Inhibitory activity of derived compounds

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (97.65%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

3009-97-0

Wikipedia

(phenylamino)acetonitrile

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